molecular formula C18H32O6 B14304894 Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate CAS No. 114546-85-9

Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate

Cat. No.: B14304894
CAS No.: 114546-85-9
M. Wt: 344.4 g/mol
InChI Key: GMOJBWLYXOWQID-UHFFFAOYSA-N
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Description

Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is an organic peroxide compound with the molecular formula C18H32O6. It is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-methylbutan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxide compounds. Its ability to generate free radicals under controlled conditions makes it particularly valuable in various industrial and research applications .

Properties

CAS No.

114546-85-9

Molecular Formula

C18H32O6

Molecular Weight

344.4 g/mol

IUPAC Name

bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate

InChI

InChI=1S/C18H32O6/c1-7-17(3,4)23-21-15(19)13-9-11-14(12-10-13)16(20)22-24-18(5,6)8-2/h13-14H,7-12H2,1-6H3

InChI Key

GMOJBWLYXOWQID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OOC(=O)C1CCC(CC1)C(=O)OOC(C)(C)CC

Origin of Product

United States

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